

# A Comprehensive Technical Guide to 2,6-Dibromo-4-nitropyridine

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## Compound of Interest

Compound Name: **2,6-Dibromo-4-nitropyridine**

Cat. No.: **B061615**

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a detailed overview of **2,6-dibromo-4-nitropyridine**, a pivotal building block in modern organic synthesis. Its unique electronic and structural features, characterized by two reactive bromine atoms and a strongly electron-withdrawing nitro group, make it a highly versatile reagent. This document consolidates essential data on its chemical properties, provides a detailed experimental protocol for its synthesis, and explores its reactivity and applications, with a particular focus on its role in the development of kinase inhibitors for targeted cancer therapy.

## Chemical and Physical Properties

**2,6-Dibromo-4-nitropyridine** is a pale yellow crystalline solid at room temperature.<sup>[1]</sup> Its chemical structure and key properties are summarized below. The presence of the nitro group significantly influences the reactivity of the pyridine ring, rendering the bromine atoms susceptible to displacement reactions.

Table 1: Chemical and Physical Properties of **2,6-Dibromo-4-nitropyridine**

Property	Value	Reference(s)
IUPAC Name	2,6-dibromo-4-nitropyridine	N/A
CAS Number	175422-04-5	<a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	281.89 g/mol	<a href="#">[2]</a>
Melting Point	121-124 °C	<a href="#">[1]</a>
Boiling Point	330.018 °C at 760 mmHg	<a href="#">[3]</a>
Appearance	Pale yellow crystalline powder	<a href="#">[1]</a>
Solubility	Data not readily available in searched literature. Miscible with chloroform and ethyl acetate as suggested by its use in synthesis and chromatography.	<a href="#">[2]</a>
Storage	Store at 0-8°C under an inert atmosphere.	<a href="#">[1]</a>

## Synthesis of 2,6-Dibromo-4-nitropyridine

The synthesis of **2,6-dibromo-4-nitropyridine** is typically achieved through the deoxygenation of its N-oxide precursor. The following protocol is a representative method for its preparation.[\[2\]](#)

## Experimental Protocol: Synthesis from 2,6-Dibromo-4-nitropyridine N-oxide

Materials:

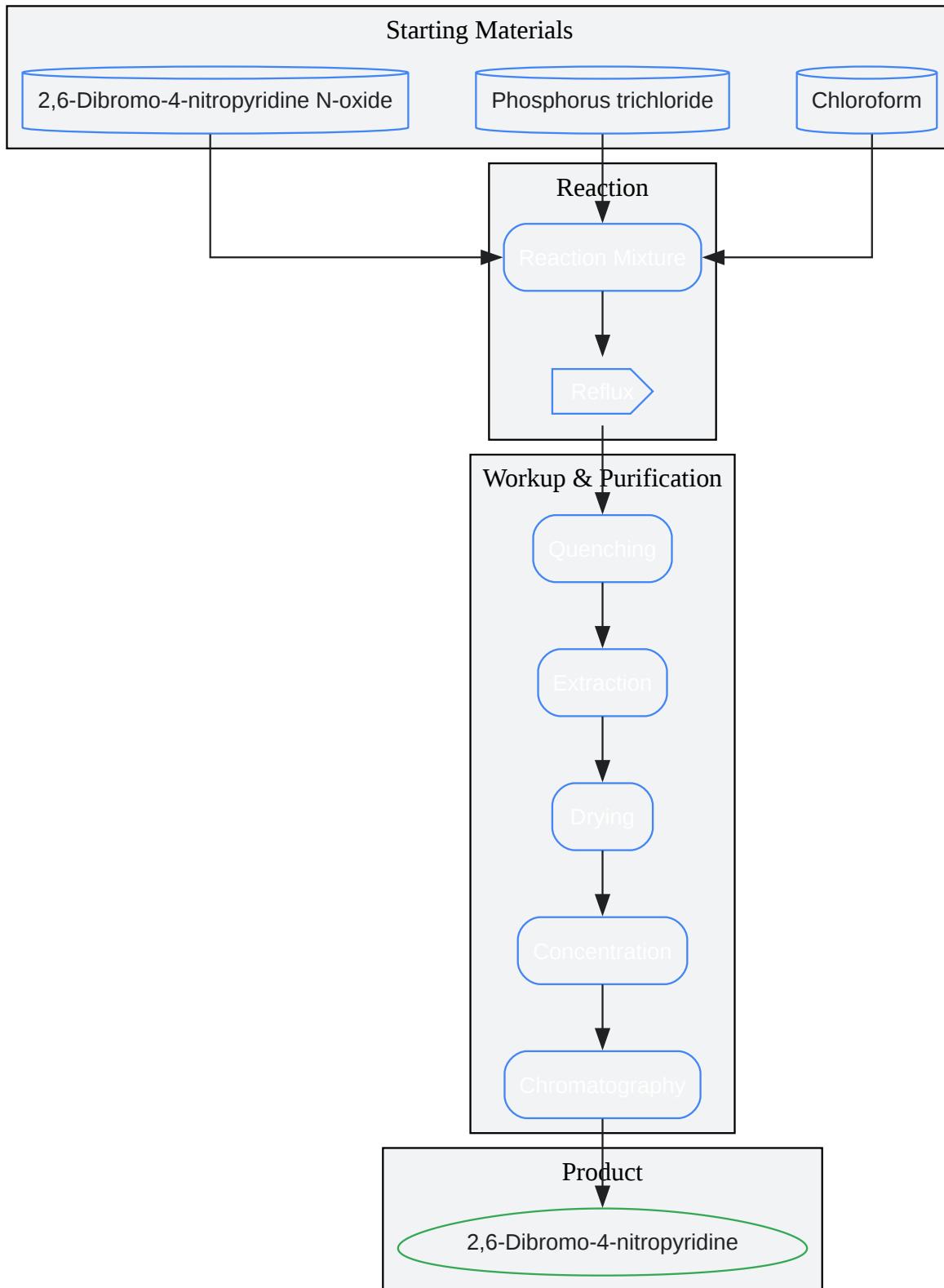
- **2,6-Dibromo-4-nitropyridine N-oxide**
- Phosphorus trichloride (PCl<sub>3</sub>)
- Chloroform (CHCl<sub>3</sub>)

- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Petroleum ether
- Ethyl acetate
- Ice

Procedure:

- Suspend **2,6-dibromo-4-nitropyridine N-oxide** (76.2 mmol) in chloroform (120 mL).
- Cool the suspension to 5 °C using an ice bath.
- Slowly add phosphorus trichloride (229 mmol) dropwise to the cooled suspension.
- After the addition is complete, heat the reaction mixture to 75 °C and maintain it at reflux for 4 days.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, carefully pour the reaction mixture into 600 mL of ice water.
- Neutralize the mixture with a sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer three times with chloroform (150 mL portions).
- Combine all organic layers and dry over magnesium sulfate.
- Concentrate the dried organic solution under reduced pressure.
- Purify the resulting residue by silica gel column chromatography, eluting with a 4:1 mixture of petroleum ether and ethyl acetate.

- The final product is a white solid with a reported yield of 72% and a melting point of 122-123 °C.[2]



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Synthesis workflow for **2,6-Dibromo-4-nitropyridine**.

## Reactivity and Synthetic Applications

**2,6-Dibromo-4-nitropyridine** is a versatile synthetic intermediate due to its multiple reactive sites. The two bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr).<sup>[4]</sup>

## Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 2- and 6-positions can be readily displaced by various organic groups using transition metal catalysis, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of substituted pyridines.

General Experimental Protocol for Suzuki-Miyaura Coupling:

While a specific protocol for **2,6-dibromo-4-nitropyridine** is not detailed in the searched literature, a general procedure for a similar substrate, 2,6-dibromopyridine, is provided as a representative example.<sup>[4]</sup>

Materials:

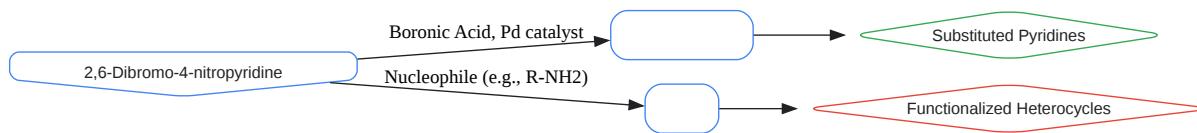
- 2,6-Dibromopyridine (or **2,6-dibromo-4-nitropyridine**)
- Arylboronic acid
- Palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ ,  $\text{Pd}(\text{PPh}_3)_4$ )
- Ligand (e.g., SPhos)
- Base (e.g.,  $\text{K}_3\text{PO}_4$ ,  $\text{K}_2\text{CO}_3$ )
- Solvent (e.g., Toluene/ $\text{H}_2\text{O}$ , Dioxane/ $\text{H}_2\text{O}$ )

Procedure:

- In a dry Schlenk flask under an inert atmosphere, combine the dibromopyridine, arylboronic acid, palladium catalyst, ligand, and base.
- Add the degassed solvent system.
- Heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring.
- Monitor the reaction by TLC or LC-MS until completion (typically 16-24 hours).
- After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate.
- Purify the crude product by column chromatography.

## Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group at the 4-position activates the pyridine ring towards nucleophilic attack. This allows for the selective replacement of the bromine atoms with a variety of nucleophiles, such as amines and alkoxides. The attack preferentially occurs at the 2- and 4-positions due to the stabilization of the negatively charged intermediate (Meisenheimer complex) by the nitrogen atom of the pyridine ring.[5]



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Key reaction pathways of **2,6-Dibromo-4-nitropyridine**.

## Applications in Drug Development

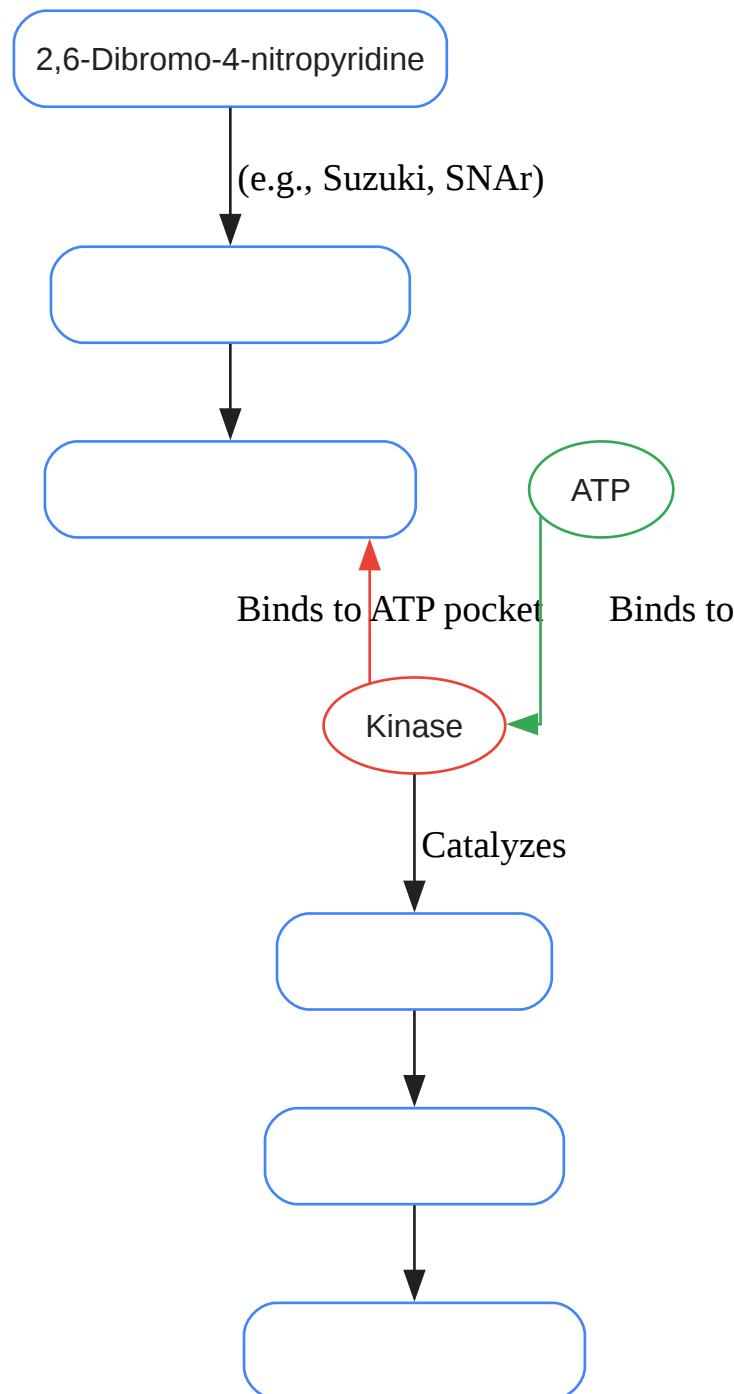
The substituted pyridine scaffold is a common motif in many biologically active compounds.

**2,6-Dibromo-4-nitropyridine** serves as a key starting material for the synthesis of molecules with potential applications as antimicrobial and anti-cancer agents.[\[6\]](#)

## Role in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[\[7\]](#) This has made them a prime target for the development of targeted therapies. The pyridine core can form key interactions within the ATP-binding site of kinases. **2,6-Dibromo-4-nitropyridine** and its derivatives provide a versatile platform for the synthesis of kinase inhibitors. For instance, related aminobromonitropyridines are used to construct imidazo[4,5-b]pyridine scaffolds, which are bioisosteres of purines and are found in numerous kinase inhibitors.[\[7\]](#)

While specific signaling pathways targeted by inhibitors directly synthesized from **2,6-dibromo-4-nitropyridine** were not identified in the searched literature, the general workflow involves using this scaffold to build molecules that can competitively bind to the ATP pocket of kinases, thereby inhibiting their function. This can disrupt oncogenic signaling and lead to anti-tumor effects.[\[8\]](#)



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Role of **2,6-Dibromo-4-nitropyridine** in kinase inhibitor development.

## Safety Information

Table 2: GHS Hazard Information

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

#### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

## Conclusion

**2,6-Dibromo-4-nitropyridine** is a valuable and versatile building block in organic synthesis. Its well-defined reactivity allows for the controlled and selective introduction of various functional groups, making it an essential tool for medicinal chemists and materials scientists. Its application in the synthesis of kinase inhibitors highlights its importance in the development of targeted therapeutics. This guide provides a solid foundation of its properties, synthesis, and applications for researchers in the field.

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